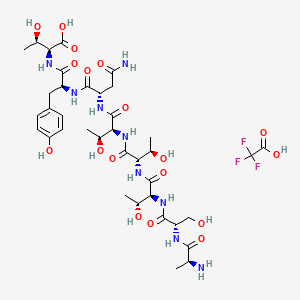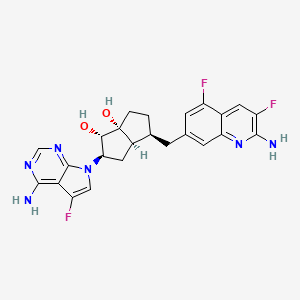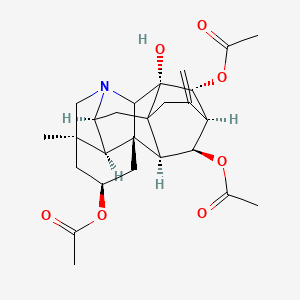
Guanfu base G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanfu base G is a diterpenoid alkaloid isolated from the root of Aconitum coreanum (Lévl.) Rapaics, a traditional Chinese medicinal herb.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanfu base G is typically isolated from the root of Aconitum coreanum using pH-zone-refining counter-current chromatography. The process involves a two-phase solvent system of petroleum ether, ethyl acetate, methanol, and water (5:5:1:9, v/v/v/v), with 10 mM triethylamine in the upper phase and 10 mM hydrochloric acid in the lower phase .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the root of Aconitum coreanum, followed by purification using advanced chromatographic techniques. The process ensures high purity and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Guanfu base G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under specific conditions to introduce new functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced pharmacological activities and reduced toxicity .
Applications De Recherche Scientifique
Guanfu base G has a wide range of scientific research applications, including:
Mécanisme D'action
Guanfu base G exerts its effects primarily by blocking potassium and sodium channels in cardiac cells, thereby prolonging the effective refractory period and preventing arrhythmias. The compound also inhibits the human ether-a-go-go related gene (HERG) potassium channel, which plays a crucial role in cardiac repolarization . This dual mechanism of action makes this compound a potent anti-arrhythmic agent .
Comparaison Avec Des Composés Similaires
Guanfu base A: Another diterpenoid alkaloid isolated from Aconitum coreanum, known for its anti-arrhythmic properties.
Guanfu base I: A related compound with similar structural features but differing in the number of acetyl groups.
Comparison: Guanfu base G is unique due to its more potent anti-arrhythmic effect compared to Guanfu base A and Guanfu base I. it also exhibits higher toxicity, necessitating careful dosage and administration . The structural differences among these compounds contribute to their varying pharmacological profiles and therapeutic potentials .
Propriétés
Formule moléculaire |
C26H33NO7 |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
[(1S,3S,5R,9R,10R,11R,16S,17R,18S,19S)-10,19-diacetyloxy-9-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C26H33NO7/c1-11-6-24-9-16-19-23(5)7-15(32-12(2)28)8-25(19)20(24)18(33-13(3)29)17(11)21(34-14(4)30)26(24,31)22(25)27(16)10-23/h15-22,31H,1,6-10H2,2-5H3/t15-,16-,17+,18+,19+,20+,21+,22?,23-,24?,25-,26-/m0/s1 |
Clé InChI |
CXQAPRGJWIADOG-UUOXRBFMSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |
SMILES canonique |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate](/img/structure/B12429635.png)
![3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid](/img/structure/B12429643.png)
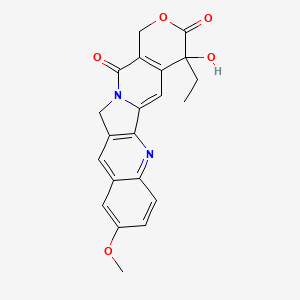
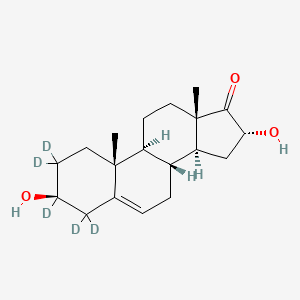
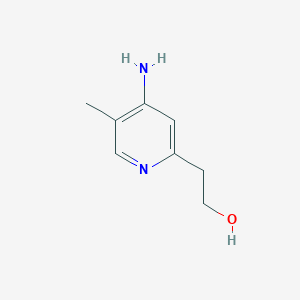
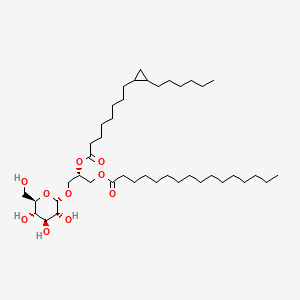

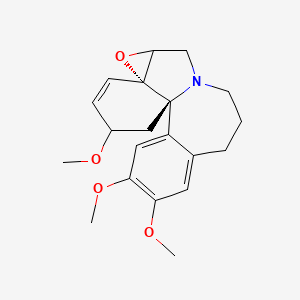
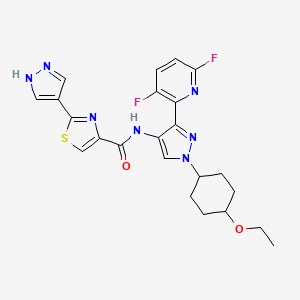

![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)
